

In-Depth Technical Guide to the Molecular Structure of 1,2,3-Trinitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trinitrobenzene

Cat. No.: B1208184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for **1,2,3-trinitrobenzene**. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific isomer, this guide incorporates computationally derived data to offer a thorough understanding of its molecular characteristics.

Physicochemical Properties

1,2,3-Trinitrobenzene is a high-energy nitroaromatic compound. Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_6H_3N_3O_6$	[1] [2]
Molar Mass	213.11 g/mol	[1]
CAS Number	603-13-4	[1] [2]
IUPAC Name	1,2,3-Trinitrobenzene	[1]
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	

Molecular Structure

The precise experimental determination of the molecular geometry of **1,2,3-trinitrobenzene** through single-crystal X-ray diffraction has not been widely reported in the literature. However, computational methods such as Density Functional Theory (DFT) provide reliable predictions of its structural parameters. The following table summarizes the calculated bond lengths and angles.

Bond/Angle	Calculated Value (Å or °)
C-C (aromatic)	1.38 - 1.40
C-N	1.47 - 1.49
N-O	1.21 - 1.23
C-H	~1.08
C-C-C (aromatic)	118 - 122
C-C-N	118 - 122
O-N-O	~125

Note: These values are typical ranges derived from DFT calculations for similar nitroaromatic compounds and should be considered as predictive.

Caption: 2D molecular structure of **1,2,3-Trinitrobenzene**.

Experimental Protocols

Synthesis of 1,2,3-Trinitrobenzene

A plausible synthetic route to **1,2,3-trinitrobenzene** involves the nitration of a suitable precursor, such as 1,2,3-trichlorobenzene. The following protocol is a generalized procedure based on established methods for the synthesis of nitroaromatic compounds.[3]

Materials:

- 1,2,3-Trichlorobenzene
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Oleum (20% SO₃)
- Crushed ice
- Deionized water
- Ethanol
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid to oleum while cooling in an ice-salt bath. Slowly add fuming nitric acid to this mixture, maintaining the temperature below 10 °C.

- Nitration: Dissolve 1,2,3-trichlorobenzene in a minimal amount of concentrated sulfuric acid. Slowly add this solution dropwise to the vigorously stirred, pre-cooled nitrating mixture. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.
- Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, let the reaction warm to room temperature and stir for another 12-18 hours.
- Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring. The crude **1,2,3-trinitrobenzene** will precipitate as a solid.
- Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Further wash with a small amount of cold ethanol.
- Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain purified **1,2,3-trinitrobenzene**. Dry the purified crystals under vacuum.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

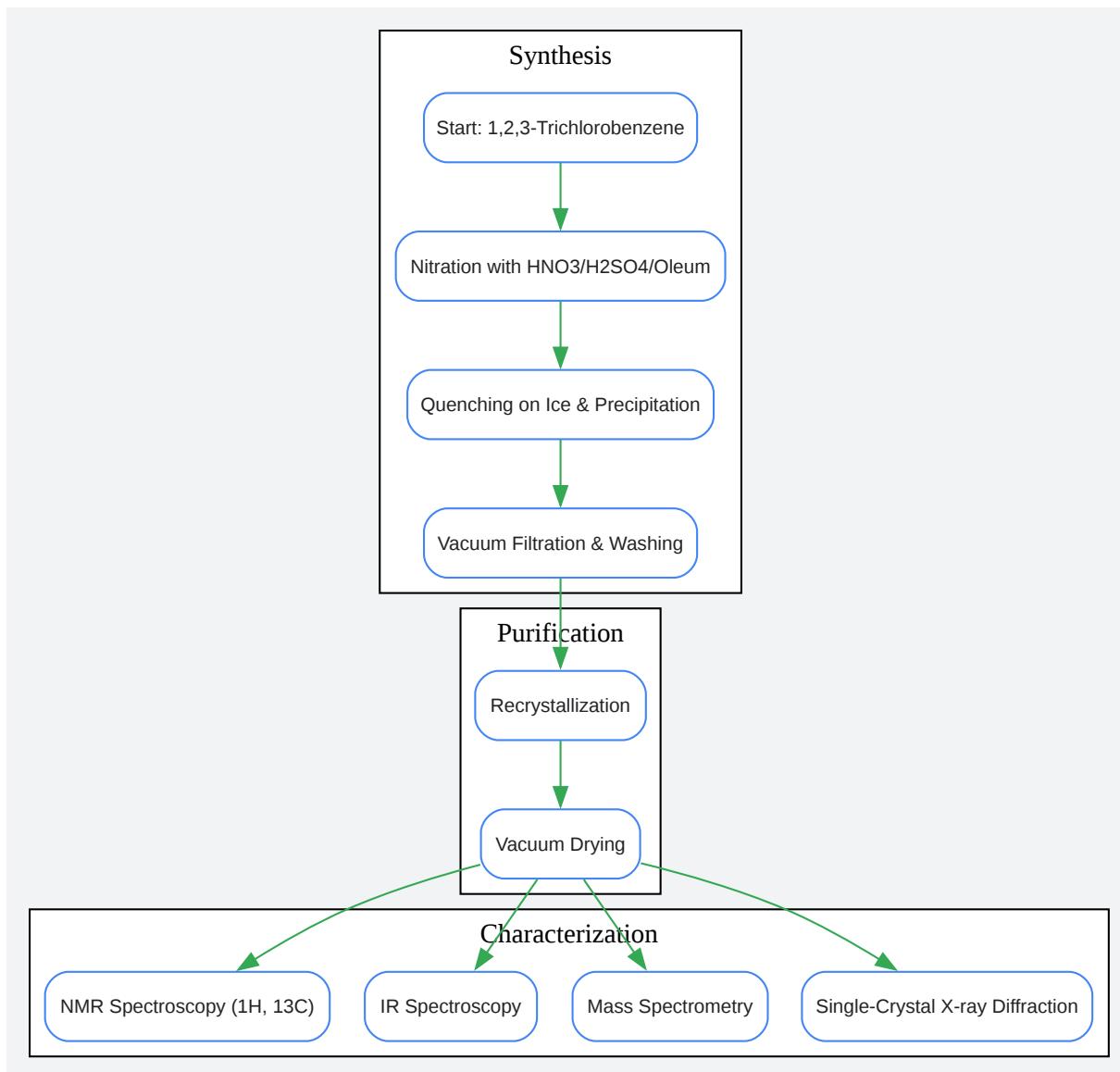
- ^1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The aromatic region is expected to show a complex splitting pattern for the three adjacent protons.
- ^{13}C NMR: Obtain a proton-decoupled ^{13}C NMR spectrum. Six distinct signals are expected for the aromatic carbons.

Infrared (IR) Spectroscopy:

- Acquire the IR spectrum of the solid sample using a KBr pellet or as a Nujol mull.
- Characteristic absorption bands are expected for the C-H aromatic stretching (around 3100-3000 cm^{-1}), C=C aromatic stretching (around 1600-1450 cm^{-1}), and the symmetric and

asymmetric stretching of the nitro groups (typically in the ranges of 1550-1500 cm^{-1} and 1350-1300 cm^{-1}).

Mass Spectrometry (MS):


- Determine the molecular weight and fragmentation pattern using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ should be observed at m/z corresponding to the molecular weight of **1,2,3-trinitrobenzene**.

X-ray Crystallography:

- Grow single crystals of high quality by slow evaporation of a saturated solution in an appropriate solvent.
- Perform single-crystal X-ray diffraction analysis to determine the precise bond lengths, bond angles, and crystal packing of the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **1,2,3-trinitrobenzene**.

[Click to download full resolution via product page](#)

Caption: Synthesis and characterization workflow for **1,2,3-Trinitrobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Trinitrobenzene | C6H3N3O6 | CID 521922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Trinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Synthesis of trinitrotrichlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure of 1,2,3-Trinitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208184#molecular-structure-of-1-2-3-trinitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com